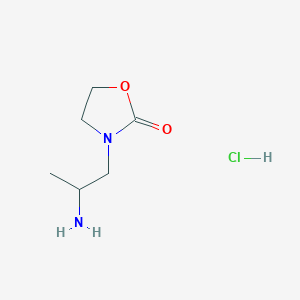![molecular formula C11H23Cl2N3O B1520382 2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride CAS No. 1235438-78-4](/img/structure/B1520382.png)
2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride
Overview
Description
The compound “2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of the compound is derived from the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including the construction of the 8-azabicyclo[3.2.1]octane scaffold and the introduction of the amino and acetamide functional groups . The exact details of these reactions would depend on the specific synthetic route chosen .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane core is central to the family of tropane alkaloids, which are known for their wide array of biological activities . The compound can serve as a precursor in the stereoselective synthesis of these alkaloids. This is particularly important for creating pharmaceuticals that can interact with the nervous system, such as pain relievers and anesthetics.
Enantioselective Construction
Researchers have utilized methodologies involving this compound for the enantioselective construction of the bicyclic scaffold . This is crucial in drug development, as the stereochemistry of a drug can significantly affect its efficacy and safety.
Nematicidal Activity
Derivatives of this compound have been designed and synthesized for their nematicidal activity against pinewood nematodes and root-knot nematodes . This application is vital for protecting crops and maintaining food security.
Drug Discovery
The unique structure of the 2-azabicyclo[3.2.1]octane scaffold, which is related to the compound , has significant potential in drug discovery . It has been applied as a key synthetic intermediate in several total syntheses, highlighting its versatility in creating new therapeutic agents.
Stereochemical Control
In some synthetic approaches, the stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture . This direct control is advantageous for the efficient production of complex molecules with multiple chiral centers.
Desymmetrization Processes
The compound can be used in desymmetrization processes starting from achiral tropinone derivatives . This application is important for the synthesis of asymmetric molecules, which are often more biologically active than their symmetric counterparts.
Neurological Research
Due to its structural similarity to natural neurotransmitters, this compound can be used in neurological research to study receptor binding and to develop receptor agonists or antagonists .
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, exploration of its biological activity, and development of its potential applications . Given its structural similarity to tropane alkaloids, it could be of interest in the field of medicinal chemistry .
properties
IUPAC Name |
2-amino-N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c1-14-9-2-3-10(14)5-8(4-9)7-13-11(15)6-12;;/h8-10H,2-7,12H2,1H3,(H,13,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGJXNNWJIGTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CNC(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1520299.png)
![2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520300.png)
![2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate](/img/structure/B1520302.png)


![4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride](/img/structure/B1520306.png)

![2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride](/img/structure/B1520308.png)

![1-[(3-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1520311.png)



